molecular formula C16H15BrN4OS2 B2742516 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1207033-68-8

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2742516
CAS No.: 1207033-68-8
M. Wt: 423.35
InChI Key: AUQGKRXDHIWQNM-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of imidazole, thiazole, and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting 4-bromobenzylamine with glyoxal and ammonium acetate under reflux conditions.

    Thioether formation: The imidazole derivative is then reacted with an appropriate thiol, such as 2-mercaptoacetic acid, in the presence of a base like sodium hydroxide.

    Thiazole ring formation: The resulting thioether is then cyclized with a thioamide, such as thioacetamide, under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the imidazole or thiazole rings.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole or thiazole derivatives.

    Substitution: Substituted bromophenyl derivatives.

Scientific Research Applications

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: This compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism by which 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The bromophenyl and imidazole groups are particularly important for binding to these targets, while the thiazole ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(4-bromophenyl)-1,3-thiazol-2-yl)-2-(hydroxyimino)acetamide
  • 2-((4-(4-bromophenyl)-thiazol-2-yl)-hydrazonomethyl)-phenol

Uniqueness

Compared to similar compounds, 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is unique due to its combination of imidazole and thiazole rings, which may confer distinct biological activities and chemical properties. The presence of the bromophenyl group also enhances its potential for various substitution reactions, making it a versatile compound for further chemical modifications.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4OS2/c1-2-21-13(11-3-5-12(17)6-4-11)9-19-16(21)24-10-14(22)20-15-18-7-8-23-15/h3-9H,2,10H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQGKRXDHIWQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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